molecular formula C8H8ClN5 B8137867 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B8137867
M. Wt: 209.63 g/mol
InChI Key: XXPJOBYNGGDCHC-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes. One common method involves the sulfone displacement approach, which consists of two linear chemical steps. The first step is the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine. The second step involves the displacement of the sulfonyl group with 1-methyl-1H-pyrazol-4-amine to yield the final product.

Industrial Production Methods: For large-scale production, the improved route includes optimizing reaction conditions to achieve higher yields and purity. This involves careful control of temperature, pressure, and reaction time to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has shown potential as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasites makes it a candidate for developing new treatments for these diseases.

Medicine: The compound has been studied for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells, making it a potential candidate for developing new anticancer drugs.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors involved in the biological processes of parasites and cancer cells, disrupting their normal function and leading to their inhibition or death.

Comparison with Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar structure but includes additional functional groups, resulting in different pharmacological properties.

Uniqueness: 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets

Properties

IUPAC Name

4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c1-14-5-6(4-11-14)12-8-10-3-2-7(9)13-8/h2-5H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJOBYNGGDCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4(3H)-one (3.4 g) obtained in Step B in acetonitrile (35 mL) was added dropwise phosphorus oxychloride (3.2 mL), and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was neutralized with 8M aqueous sodium hydroxide solution, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated to give the title compound (3.3 g).
Name
2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4(3H)-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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